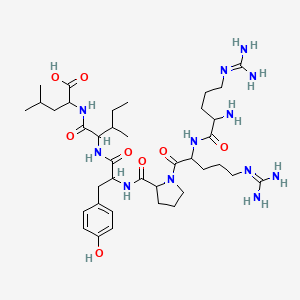

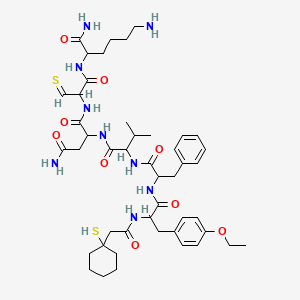

Arg-arg-pro-tyr-ile-leu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La neurotensine (8-13) est un fragment de l'hormone tridécapeptide dérivé de l'hormone peptidique endogène neurotensine. La neurotensine est connue pour transmettre des signaux principalement via les sous-types de récepteurs couplés aux protéines G, le récepteur de la neurotensine 1 et le récepteur de la neurotensine 2. Le récepteur de la neurotensine 1 est impliqué dans la modulation de la transduction du signal dopaminergique, tandis que le récepteur de la neurotensine 2 est lié à la médiation des effets antinociceptifs .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la neurotensine (8-13) implique des techniques de synthèse peptidique en phase solide. Le peptide est assemblé étape par étape sur un support solide, chaque acide aminé étant ajouté séquentiellement. Le processus implique généralement l'utilisation d'acides aminés protégés, d'agents de couplage tels que le N,N'-diisopropylcarbodiimide, et d'étapes de déprotection utilisant l'acide trifluoroacétique .

Méthodes de production industrielle

La production industrielle de la neurotensine (8-13) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance pour assurer une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

La neurotensine (8-13) subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé, en particulier au niveau du résidu méthionine, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les réactions de réduction peuvent inverser l'oxydation, restaurant le résidu méthionine d'origine.

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués pour créer des analogues aux propriétés différentes.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Agents réducteurs tels que le dithiothréitol.

Substitution : Divers dérivés d'acides aminés et agents de couplage.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites de la neurotensine (8-13), ainsi que divers analogues avec des résidus d'acides aminés substitués .

Applications de la recherche scientifique

La neurotensine (8-13) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme peptide modèle pour l'étude des techniques de synthèse et de modification des peptides.

Biologie : Investigée pour son rôle dans la neurotransmission et les études de liaison aux récepteurs.

Médecine : Explorée pour ses applications thérapeutiques potentielles dans le traitement de la douleur, de la schizophrénie et de la maladie de Parkinson.

Industrie : Utilisée dans le développement d'agents diagnostiques et thérapeutiques, en particulier dans le domaine de la médecine nucléaire

Mécanisme d'action

La neurotensine (8-13) exerce ses effets en se liant aux récepteurs de la neurotensine, principalement le récepteur de la neurotensine 1 et le récepteur de la neurotensine 2. Lors de la liaison, elle active les voies de signalisation des récepteurs couplés aux protéines G, conduisant à diverses réponses physiologiques. Dans le système nerveux central, elle module les voies dopaminergiques, influençant des activités telles que l'antinociception, l'hypothermie et l'augmentation de l'activité locomotrice .

Applications De Recherche Scientifique

Neurotensin (8-13) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in neurotransmission and receptor binding studies.

Medicine: Explored for its potential therapeutic applications in treating pain, schizophrenia, and Parkinson’s disease.

Industry: Utilized in the development of diagnostic and therapeutic agents, particularly in the field of nuclear medicine

Mécanisme D'action

Neurotensin (8-13) exerts its effects by binding to neurotensin receptors, primarily neurotensin receptor 1 and neurotensin receptor 2. Upon binding, it activates G-protein-coupled receptor signaling pathways, leading to various physiological responses. In the central nervous system, it modulates dopaminergic pathways, influencing activities such as antinociception, hypothermia, and increased locomotor activity .

Comparaison Avec Des Composés Similaires

La neurotensine (8-13) peut être comparée à d'autres neuropeptides tels que la neuromedine N. Les deux peptides se lient aux récepteurs de la neurotensine, mais la neurotensine (8-13) a une affinité et une sélectivité plus élevées pour le récepteur de la neurotensine 1. Cela rend la neurotensine (8-13) plus efficace pour moduler la signalisation dopaminergique et produire des effets antinociceptifs .

Composés similaires

Neuromedine N : Un autre neuropeptide qui se lie aux récepteurs de la neurotensine mais avec une affinité plus faible.

Neurotensine (1-13) : Le peptide de neurotensine de pleine longueur, qui a une liaison aux récepteurs plus large mais une sélectivité moindre

Propriétés

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDBCHHEIKQPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N12O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)

![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)

![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)

![6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid](/img/structure/B10795523.png)

![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)

![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)

![3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B10795545.png)